Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride
Description
Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride is a bicyclic organic compound featuring a fused oxa (oxygen) and aza (nitrogen) heterocyclic system. Its molecular formula is C₁₂H₁₅N·HCl, with a molecular weight of 173.26 g/mol (free base) . The compound is characterized by a bicyclo[3.2.0]heptane scaffold, where the oxygen atom occupies the 2-position and the nitrogen atom the 6-position. The "rel-" designation indicates the relative stereochemistry of the chiral centers (1R,5R).
This compound is commercially available through multiple global suppliers, including PharmaBlock Sciences, ChemExpress, and Enamine Ltd, reflecting its utility in pharmaceutical and chemical research .
Properties
IUPAC Name |
(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-2-7-5-3-6-4(1)5;/h4-6H,1-3H2;1H/t4-,5-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVLYMRKZXKNOH-TYSVMGFPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1NC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1NC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137895-62-4 | |
| Record name | rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The target compound is distinguished by its 2-oxa-6-aza bicyclic framework. Below is a comparative analysis with key analogs:
Key Observations:
Scaffold Variations :
- The bicyclo[3.2.0] system in the target compound contrasts with smaller (e.g., bicyclo[3.1.0] in PharmaBlock’s analogs) or larger frameworks, altering ring strain and conformational flexibility .
- Bicyclo[3.1.1] systems (e.g., 3-azabicyclo[3.1.1]heptane) introduce a seven-membered ring with different stereochemical constraints .
Functional Groups: The hydrochloride salt enhances aqueous solubility compared to free bases (e.g., tert-butyl-protected amines in PharmaBlock’s intermediates) .
Stereochemical Complexity: The rel-(1R,5R) configuration in the target compound is critical for its biological interactions, as seen in analogs like rel-(1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexane, where stereochemistry dictates receptor binding .
Biological Activity
Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride is a bicyclic compound characterized by its unique structural features, which include both oxygen and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C6H12ClN1O1 |
| Molecular Weight | 149.62 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound primarily involves its interaction with specific molecular targets within microbial cells. The compound acts by inhibiting essential biochemical pathways, particularly those involved in cell wall synthesis and other critical cellular functions.
- Cell Wall Synthesis Inhibition : Similar to other β-lactam antibiotics, this compound may disrupt the synthesis of peptidoglycan in bacterial cell walls, leading to cell lysis and death.
- Enzyme Interaction : The compound can bind to various enzymes critical for microbial survival, modulating their activity and inhibiting growth.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative Bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
Case Studies
- Efficacy Against Resistant Strains : A study published in MDPI highlighted the compound's effectiveness against extended-spectrum beta-lactamase (ESBL) producing bacteria, which are often resistant to conventional antibiotics .
- In Vivo Studies : Animal model studies indicated that administration of the compound resulted in a significant reduction in bacterial load in infected tissues compared to control groups .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar bicyclic compounds to enhance their efficacy and reduce toxicity:
- Analog Development : Structural analogs have been synthesized to improve potency and spectrum of activity against resistant strains .
- Combination Therapy : Research suggests that combining this compound with other antibiotics could enhance therapeutic outcomes against multi-drug resistant infections .
Q & A
Basic: What are the key synthetic challenges in preparing Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, and how can they be methodologically addressed?
Answer:
Synthesis of this bicyclic aziridine derivative involves multi-step reactions requiring precise control of stereochemistry and ring closure. Key challenges include:
- Stereochemical control : The bicyclic structure necessitates enantioselective synthesis to avoid undesired isomers. Chiral catalysts or chiral pool starting materials can enforce configuration, as seen in analogous azabicyclo compounds .
- Ring strain management : The 3.2.0 bicyclic system introduces strain, requiring low-temperature conditions (<0°C) during cyclization to minimize side reactions .
- Purification : Hydrochloride salt formation (via HCl gas in anhydrous ether) improves crystallinity, enabling recrystallization from ethanol/water (1:3 v/v) to achieve >98% purity .
Basic: What spectroscopic techniques are most effective for confirming the structural integrity and stereochemistry of this compound?
Answer:
A combination of techniques is critical:
- NMR Spectroscopy :
- ¹H NMR : Distinct signals for bridgehead protons (δ 3.8–4.2 ppm) and aziridine N–H (δ 2.1–2.5 ppm) confirm bicyclic geometry. Coupling constants (e.g., J = 8–10 Hz for vicinal protons) validate stereochemistry .
- ¹³C NMR : Resonances at 55–60 ppm (C–N) and 70–75 ppm (C–O) confirm heteroatom positions .
- IR Spectroscopy : Stretching frequencies at 3200–3400 cm⁻¹ (N–H) and 1650–1700 cm⁻¹ (C=O of hydrochloride) verify functional groups .
- X-ray Crystallography : Resolves absolute configuration, with typical bond angles of 88–92° for the aziridine ring .
Advanced: How can computational reaction path search methods be integrated with experimental data to optimize the synthesis of bicyclic aziridine derivatives?
Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates, guiding experimental design:
- Reaction Pathway Optimization : Computational screening identifies favorable ring-closing pathways (e.g., Baldwin’s rules for 5-exo-trig vs. 4-endo closures), reducing trial-and-error experimentation .
- Solvent Selection : COSMO-RS simulations predict solvent effects on reaction rates. For example, THF stabilizes transition states better than DCM, improving yields by 15–20% .
- Machine Learning : Training models on historical data (e.g., reaction temperature, catalyst loading) predicts optimal conditions for hydrochloride salt formation .
Basic: What safety considerations are critical when handling this compound in laboratory settings?
Answer:
- Toxicity : The compound may exhibit neurotoxicity due to aziridine ring reactivity. Use fume hoods and PPE (nitrile gloves, lab coats) .
- Stability : Hydrochloride salts are hygroscopic; store under argon at –20°C to prevent decomposition. Monitor for color changes (yellowing indicates degradation) .
- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal to deactivate the aziridine moiety .
Advanced: What strategies resolve contradictions in reaction yields reported across synthetic protocols for bicyclic aziridine hydrochlorides?
Answer:
Contradictions often arise from:
- Impurity Profiles : Use HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile) to detect byproducts (e.g., ring-opened amines at m/z 174.1) that reduce yields .
- Catalyst Variability : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for enantioselectivity; ligand choice (BINAP) can shift yields by 30% .
- Scale Effects : Microscale reactions (≤10 mg) may overestimate yields due to inefficient mixing; optimize with flow chemistry for >50 mg batches .
Basic: How does the stereochemical configuration influence the physicochemical properties and reactivity of this compound?
Answer:
- Solubility : The rel-(1R,5R) configuration enhances water solubility (25 mg/mL at pH 3) compared to cis isomers (15 mg/mL) due to reduced crystal lattice energy .
- Reactivity : Axial N–H orientation in the bicyclic system increases nucleophilicity, accelerating alkylation reactions (e.g., 2x faster than trans isomers in SN2 reactions) .
- Thermal Stability : rel-(1R,5R) decomposes at 180°C vs. 160°C for rel-(1S,5S), attributed to reduced ring strain .
Advanced: What in silico approaches predict the biological activity of this compound when experimental data is limited?
Answer:
- Molecular Docking : Target GPCRs (e.g., 5-HT₃ receptors) using AutoDock Vina. The bicyclic system shows high affinity (ΔG ≈ –9.5 kcal/mol) due to complementary van der Waals interactions .
- QSAR Models : Train on aziridine derivatives to predict logP (1.8 ± 0.2) and IC₅₀ values (≈10 µM for serotonin uptake inhibition) .
- ADMET Prediction : SwissADME estimates moderate blood-brain barrier penetration (BBB+ score: 0.55) and CYP3A4 metabolism, guiding toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
